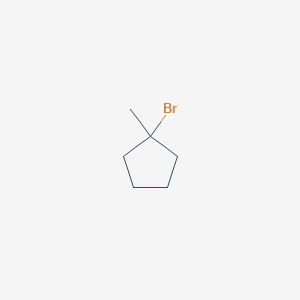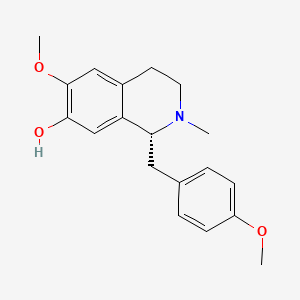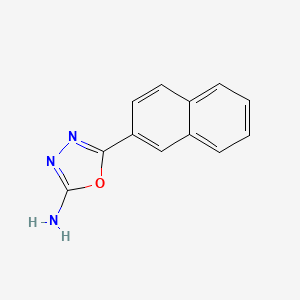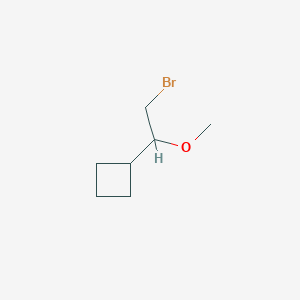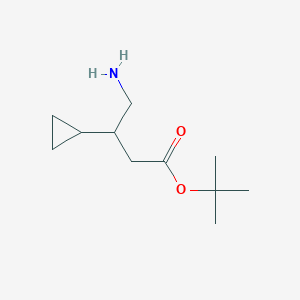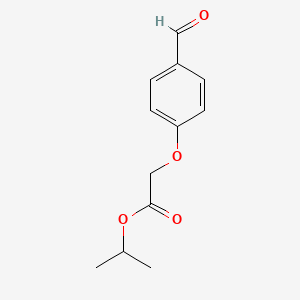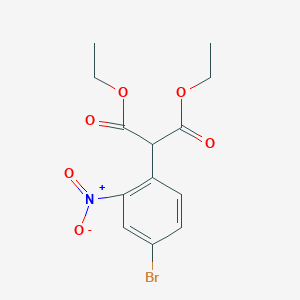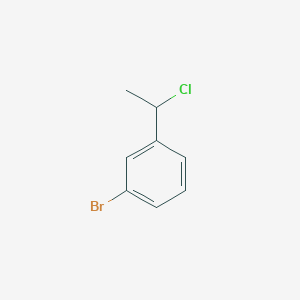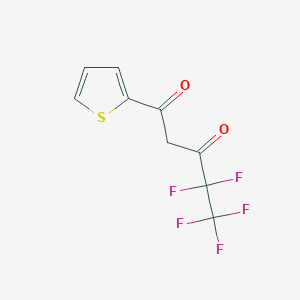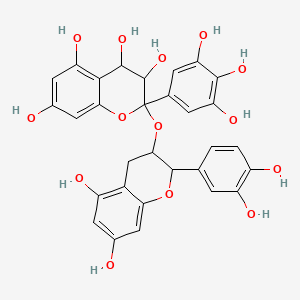
Prodelphiniline
描述
Prodelphiniline is a polymeric tannin composed of gallocatechin units. It is a type of proanthocyanidin that yields delphinidin upon depolymerization under oxidative conditions . This compound is naturally found in various plants, including grape skins, pomegranate peels, and green tea leaves .
准备方法
Synthetic Routes and Reaction Conditions: Prodelphiniline can be synthesized through the polymerization of gallocatechin units. The reaction typically involves oxidative conditions that facilitate the formation of polymeric chains. The process requires a controlled environment to ensure the proper formation of the polymer structure.
Industrial Production Methods: Industrial production of this compound involves the extraction of gallocatechin from natural sources such as grape skins and green tea leaves. The extracted gallocatechin is then subjected to oxidative polymerization to produce this compound. This method ensures a high yield of the compound while maintaining its structural integrity.
Types of Reactions:
Oxidation: this compound undergoes oxidation to yield delphinidin. This reaction is facilitated by oxidative agents and results in the breakdown of the polymeric structure.
Reduction: The compound can also undergo reduction reactions, although these are less common compared to oxidation.
Substitution: this compound can participate in substitution reactions where functional groups on the gallocatechin units are replaced by other groups.
Common Reagents and Conditions:
Oxidative Agents: Hydrogen peroxide, oxygen, and other oxidizing agents are commonly used in the oxidation of this compound.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired functional group replacement.
Major Products Formed:
Delphinidin: The primary product formed from the oxidation of this compound.
Reduced Forms: Various reduced forms of the compound can be obtained through reduction reactions.
Substituted Derivatives: Different substituted derivatives can be formed through substitution reactions.
科学研究应用
Prodelphiniline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying polymerization and depolymerization reactions.
Biology: this compound is studied for its antioxidant properties and its role in plant defense mechanisms.
Medicine: The compound has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: this compound is used in the food and beverage industry as a natural antioxidant and preservative.
作用机制
Prodelphiniline exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to cells and tissues. The compound also inhibits the activity of enzymes such as hyaluronidase, which plays a role in cancer metastasis . By inhibiting hyaluronidase, this compound reduces the degradation of hyaluronic acid, thereby preventing the spread of cancer cells.
相似化合物的比较
Procyanidin: Another type of proanthocyanidin composed of catechin units. It also has antioxidant properties but differs in its polymeric structure.
Delphinidin: A monomeric anthocyanidin that is a product of prodelphiniline oxidation. It has similar antioxidant properties but lacks the polymeric structure.
Epigallocatechin: A monomeric flavonoid found in green tea. It shares similar antioxidant properties but differs in its chemical structure.
Uniqueness of this compound: this compound is unique due to its polymeric structure composed of gallocatechin units. This structure provides enhanced antioxidant properties compared to monomeric compounds. Additionally, its ability to yield delphinidin upon oxidation makes it a valuable compound for studying polymerization and depolymerization reactions.
属性
IUPAC Name |
2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydrochromene-3,4,5,7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O14/c31-13-6-17(34)15-10-24(28(42-22(15)8-13)11-1-2-16(33)18(35)3-11)44-30(12-4-20(37)26(39)21(38)5-12)29(41)27(40)25-19(36)7-14(32)9-23(25)43-30/h1-9,24,27-29,31-41H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQAVLCMUQMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C(=C6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942169 | |
| Record name | 2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl]oxy}-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20136-67-8 | |
| Record name | 2-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl)oxy)-2-(3,4,5-trihydroxyphenyl)chromane-3,4,5,7-tetrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020136678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodelphiniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl]oxy}-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-](/img/structure/B3049223.png)

![Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide](/img/structure/B3049226.png)
![4-[(dimethylamino)methyl]-2-methoxyphenol](/img/structure/B3049228.png)
